1-[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-2-(oxolan-2-yl)ethanone
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Overview
Description
1-[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-2-(oxolan-2-yl)ethanone is a synthetic organic compound with a complex structure that includes a piperidine ring, a pyrrolidine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-2-(oxolan-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the necessary substituents.
Introduction of the Pyrrolidine Ring: The 2,5-dimethylpyrrolidine moiety is synthesized separately and then coupled with the piperidine derivative through nucleophilic substitution or other suitable reactions.
Attachment of the Oxolane Ring: The oxolane ring is introduced via a reaction with an appropriate oxirane or oxolane derivative, often under acidic or basic conditions to facilitate ring opening and subsequent coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-2-(oxolan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological pathways due to its structural similarity to neurotransmitter analogs.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 1-[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-2-(oxolan-2-yl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine
- 3-(1-Methyl-2-pyrrolidinyl)pyridine
Uniqueness
1-[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-2-(oxolan-2-yl)ethanone is unique due to the combination of its three distinct ring systems (piperidine, pyrrolidine, and oxolane), which confer specific chemical and physical properties. This structural complexity can lead to unique interactions with biological targets and materials, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3-(2,5-dimethylpyrrolidin-1-yl)piperidin-1-yl]-2-(oxolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-13-7-8-14(2)19(13)15-5-3-9-18(12-15)17(20)11-16-6-4-10-21-16/h13-16H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAITIJWKFIPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2CCCN(C2)C(=O)CC3CCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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